

The Role of Disitertide Diammonium in Apoptosis: A Technical Guide

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Compound of Interest		
Compound Name:	Disitertide diammonium	
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Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of **Disitertide diammonium** (also known as P144), a synthetic peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). It elucidates the molecular mechanisms through which Disitertide induces apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction to Disitertide (P144)

Disitertide is a peptide inhibitor designed to specifically block the binding of TGF- β 1 to its receptors.[1][2] By doing so, it modulates the downstream signaling cascades that regulate a multitude of cellular processes, including proliferation, differentiation, fibrosis, and apoptosis.[3] [4][5] Emerging research has identified Disitertide as a potent inducer of apoptosis, particularly in the context of oncology and fibrotic diseases.[6][7][8] Its mechanism of action is multifaceted, primarily involving the inhibition of major cell survival pathways and the activation of proapoptotic factors.[1][9][10] This guide will dissect these mechanisms, providing the technical details necessary for advanced research and development.

Core Pro-Apoptotic Mechanisms of Disitertide

Disitertide's ability to induce programmed cell death stems from its concurrent inhibition of two critical signaling pathways— $TGF-\beta/SMAD$ and PI3K/Akt—and the subsequent activation of the intrinsic apoptotic cascade.



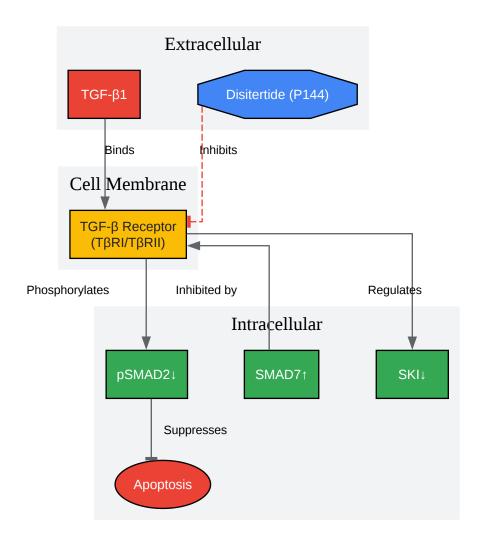
Inhibition of the TGF-β/SMAD Signaling Pathway

The TGF- β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in later stages. In many advanced cancers, TGF- β signaling fosters an environment that suppresses apoptosis. Disitertide directly counteracts this by preventing TGF- β 1 from binding to its cell surface receptors.[2] This action initiates a cascade of intracellular events that re-sensitizes cells to apoptotic signals.

The key molecular events include:

- Reduced SMAD2 Phosphorylation: Disitertide treatment leads to a significant decrease in the phosphorylation of SMAD2, a key transducer of the canonical TGF-β signal.[7][8][11] This prevents the nuclear translocation of the SMAD complex and the transcription of target genes involved in cell survival and proliferation.
- Upregulation of SMAD7: The peptide promotes an increase in the expression of SMAD7, an inhibitory SMAD protein that acts as a negative feedback regulator of the pathway.[7][8]
- Downregulation of SKI: Disitertide has been shown to downregulate the expression of the SKI proto-oncogene, a negative regulator of TGF-β signaling that can contribute to tumorigenesis.[7][8]





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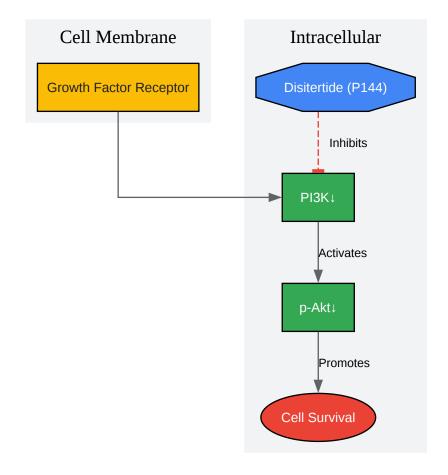
Caption: Disitertide's Inhibition of TGF-β/SMAD Signaling.

Inhibition of the PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a fundamental pro-survival signaling cascade that is often hyperactivated in cancer cells. Disitertide has been identified as an inhibitor of this pathway.[1][9][10]

Suppression of PI3K and p-Akt: Treatment with Disitertide suppresses the expression of PI3K and reduces the levels of phosphorylated Akt (p-Akt), the active form of the kinase.[1] [9][10] Since Akt phosphorylates and inactivates numerous pro-apoptotic proteins (including Bad and caspase-9), its inhibition by Disitertide effectively removes these "brakes" on apoptosis.





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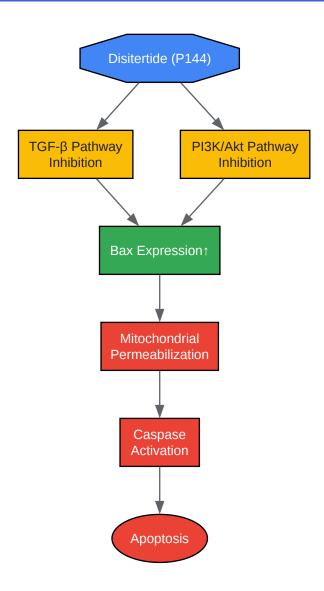
Caption: Disitertide's Inhibition of the PI3K/Akt Pathway.

Induction of the Intrinsic Apoptotic Pathway

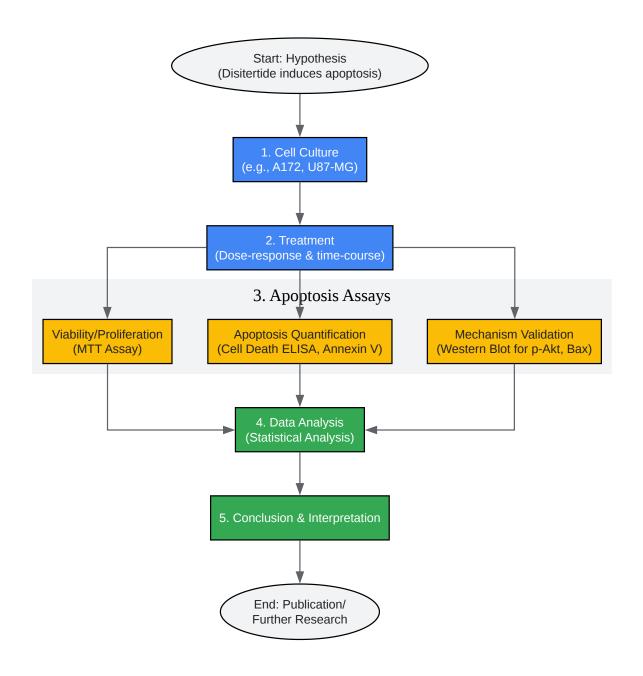
The culmination of Disitertide's inhibitory actions on survival pathways is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

• Induction of Bax: Disitertide treatment leads to an increased expression of the pro-apoptotic protein Bax.[1][9][10] Bax is a member of the Bcl-2 family that, upon activation, translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.









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